molecular formula C22H22N4O4 B15102924 methyl 2-(4-(3-methoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)benzoate

methyl 2-(4-(3-methoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)benzoate

Cat. No.: B15102924
M. Wt: 406.4 g/mol
InChI Key: MHPBQVUKTLZWFT-UHFFFAOYSA-N
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Description

Methyl 2-(4-(3-methoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)benzoate is a heterocyclic compound featuring an imidazo[4,5-c]pyridine core fused with a benzoate ester and a 3-methoxyphenyl carboxamide group. Its structure combines aromatic, heterocyclic, and ester functionalities, which are common in bioactive molecules targeting enzymes or receptors. The 3-methoxy group on the phenyl ring may enhance lipophilicity and membrane permeability, while the benzoate ester could influence metabolic stability .

Properties

Molecular Formula

C22H22N4O4

Molecular Weight

406.4 g/mol

IUPAC Name

methyl 2-[[4-(3-methoxyphenyl)-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbonyl]amino]benzoate

InChI

InChI=1S/C22H22N4O4/c1-29-15-7-5-6-14(12-15)20-19-18(23-13-24-19)10-11-26(20)22(28)25-17-9-4-3-8-16(17)21(27)30-2/h3-9,12-13,20H,10-11H2,1-2H3,(H,23,24)(H,25,28)

InChI Key

MHPBQVUKTLZWFT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2C3=C(CCN2C(=O)NC4=CC=CC=C4C(=O)OC)NC=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(4-(3-methoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)benzoate typically involves multi-step organic reactions. One common approach includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be crucial to maximize yield and minimize costs. Continuous flow chemistry techniques could also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-(3-methoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 2-(4-(3-methoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-(4-(3-methoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)benzoate involves its interaction with specific molecular targets. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit specific signaling pathways involved in disease processes, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocycle Derivatives

The imidazo[4,5-c]pyridine scaffold is shared with methyl 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-4-carboxylate dihydrochloride (). Key differences include:

  • Substituents : The target compound has a 3-methoxyphenyl carboxamide and a benzoate ester, whereas the analog in lacks these groups, featuring only a methyl ester.
  • Bioactivity Implications : The 3-methoxyphenyl group may confer selectivity for serotonin or adrenergic receptors, as methoxy-substituted aromatics are common in CNS-targeting drugs. The benzoate ester in the target compound could slow hydrolysis compared to simpler esters, prolonging bioavailability .

Benzothiazole-Based Analogs

Compounds like 3-cyano-4-imino-2-methylthio-4H-pyrimido[2,1-b][1,3]benzothiazole () differ in their heterocyclic cores (benzothiazole vs. imidazopyridine).

Methodological Considerations for Compound Similarity Assessment

As highlighted in , structural similarity analysis underpins virtual screening and SAR studies. Key approaches include:

  • 2D/3D Descriptor-Based Methods : Comparing topological polar surface area (TPSA), logP, and hydrogen-bonding capacity.
  • Biological Response Correlation : Structurally similar compounds (e.g., imidazopyridines with varying substituents) may exhibit conserved binding modes to kinases or GPCRs .

Table 1: Comparative Properties of Selected Analogous Compounds

Compound Name Core Structure Key Substituents logP* TPSA* Hypothetical Target
Target Compound Imidazo[4,5-c]pyridine 3-Methoxyphenyl, benzoate ester ~3.2 ~95 Kinases/GPCRs
Methyl 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-4-carboxylate Imidazo[4,5-c]pyridine Methyl ester ~1.8 ~75 Ion channels
3-Cyano-4-imino-2-methylthiobenzothiazole Benzothiazole Cyano, methylthio ~2.5 ~85 Antimicrobials

*Estimated using computational tools (e.g., SwissADME).

Research Findings and Implications

  • Synthetic Flexibility : The target compound’s benzoate ester and carboxamide groups allow modular derivatization, akin to methods in for benzothiazole analogs.
  • CMC Determination Relevance : While focuses on quaternary ammonium compounds, its dual-method CMC analysis (spectrofluorometry vs. tensiometry) underscores the importance of robust physicochemical profiling for amphiphilic analogs .
  • Dissimilarity in Biological Context : Despite structural overlap with benzothiazoles (), the imidazopyridine core likely directs distinct target interactions, necessitating empirical validation.

Biological Activity

Methyl 2-(4-(3-methoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)benzoate is a synthetic compound belonging to the class of imidazopyridines. This compound has garnered attention due to its potential biological activities, particularly in the fields of anticancer and anti-inflammatory research. This article aims to summarize the biological activity of this compound based on recent studies and findings.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C20_{20}H24_{24}N2_{2}O3_{3}
  • Molecular Weight : 348.42 g/mol
  • LogP : 1.3 (indicating moderate lipophilicity)

Biological Activity Overview

Recent studies have highlighted several biological activities associated with this compound:

1. Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro assays have demonstrated its efficacy against various cancer cell lines.

Cell LineIC50_{50} (µM)Reference
MCF-722.54
A5495.08
HCT1160.63 - 1.32

The compound's mechanism of action appears to involve the inhibition of key signaling pathways related to cell proliferation and survival.

2. Anti-inflammatory Activity

In addition to its anticancer effects, this compound has shown promising anti-inflammatory activity. Studies have indicated that it can reduce inflammation markers in cellular models.

3. Cholinesterase Inhibition

Another area of interest is the compound's potential as a cholinesterase inhibitor. This activity is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's.

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

  • Study on Anticancer Activity : A study evaluated the compound against multiple cancer cell lines including MCF-7 and A549. The results indicated that it significantly inhibited cell growth with IC50_{50} values comparable to established chemotherapeutics like doxorubicin .
  • Anti-inflammatory Evaluation : Another study focused on the anti-inflammatory properties where the compound was tested in models of acute inflammation. The results showed a marked reduction in pro-inflammatory cytokines .

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